molecular formula C16H15BrCl2N4O2 B2777789 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide CAS No. 2034529-74-1

3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide

货号: B2777789
CAS 编号: 2034529-74-1
分子量: 446.13
InChI 键: IYUIKPXNLJPBQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-((5-Bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide (CAS 2034529-74-1) is a chemical compound with a molecular formula of C16H15BrCl2N4O2 and a molecular weight of 446.13 g/mol . This piperidine-1-carboxamide derivative is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the exploration of biaryl ether urea compounds . Its structural features, including the 5-bromopyrimidine and 3,4-dichlorophenyl groups, make it a versatile intermediate for designing potential therapeutic agents. Patents indicate that related structural classes have been investigated for a range of pharmacological activities, such as the treatment of pain, anxiety disorders, urinary incontinence, and movement disorders . The compound is offered with various packaging options to suit different research scales, available for immediate delivery to support ongoing investigative work . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-(3,4-dichlorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrCl2N4O2/c17-10-7-20-15(21-8-10)25-12-2-1-5-23(9-12)16(24)22-11-3-4-13(18)14(19)6-11/h3-4,6-8,12H,1-2,5,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUIKPXNLJPBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrCl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide typically involves multiple steps:

  • Formation of the Bromopyrimidine Intermediate: : The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

  • Coupling with Piperidine: : The bromopyrimidine intermediate is then reacted with piperidine under basic conditions to form the piperidine-pyrimidine intermediate. This step often requires a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

  • Formation of the Carboxamide: : The final step involves the coupling of the piperidine-pyrimidine intermediate with 3,4-dichlorophenyl isocyanate to form the desired carboxamide. This reaction is typically carried out in the presence of a catalyst such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

  • Substitution Reactions: : The bromopyrimidine moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Reduction reactions can also occur, potentially affecting the carboxamide group.

  • Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) are often employed.

Major Products

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the carboxamide or piperidine ring.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromopyrimidine moiety could be involved in binding interactions, while the piperidine and carboxamide groups may contribute to the compound’s overall bioactivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives synthesized for pharmacological studies. Below is a detailed comparison based on substituents, synthesis yields, and inferred properties:

Key Observations:

Substituent Effects on Activity :

  • The 5-bromopyrimidine group in the target compound may confer distinct electronic and steric properties compared to benzimidazolone analogs (e.g., compounds 19, 9, 53). Pyrimidines often engage in hydrogen bonding via nitrogen atoms, whereas benzimidazolones prioritize π-π interactions .
  • Halogen Positioning : Bromine at the pyrimidine 5-position (target compound) vs. benzimidazolone 4-position (compound 53) could alter target engagement. Bromine’s larger size may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .

Synthetic Accessibility :

  • High yields (>85%) for benzimidazolone derivatives (compounds 19, 9) suggest robust coupling between piperidine and isocyanate intermediates . The target compound’s pyrimidinyl-oxy group might require more specialized conditions due to ether linkage formation.

Dichlorophenyl Motif :

  • The 3,4-dichlorophenyl group is conserved across all analogs, underscoring its role in enhancing binding affinity to hydrophobic pockets in targets like σ receptors or kinases .

Physicochemical Properties :

  • Charged salts (e.g., compound 4’s hydrochloride) improve aqueous solubility, whereas neutral brominated/chlorinated derivatives (target compound, 53) may prioritize blood-brain barrier penetration .

生物活性

3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the class of piperidine carboxamides, which are often studied for their roles as enzyme inhibitors, receptor modulators, and therapeutic agents.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H15_{15}BrCl2_2N4_4O2_2
  • Molecular Weight : 446.1 g/mol
  • CAS Number : 2034529-74-1

The mechanism of action of this compound is primarily linked to its interactions with specific biological targets. It may function by inhibiting or modulating the activity of enzymes or receptors. The presence of the bromine atom in the pyrimidine ring can significantly influence its reactivity and biological activity compared to other halogenated analogs. The compound's structure suggests potential interactions at active or allosteric sites on target proteins, leading to altered conformation and function.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxicity against various cancer cell lines including Jurkat, HeLa, and MCF-7 cells. The IC50_{50} values for these cells were notably low, indicating strong antiproliferative effects .

Case Study: BPU's Mechanism

BPU was shown to induce apoptosis and cell cycle arrest in the sub-G1 phase. It also exhibited antiangiogenic properties through in vivo assays using the chick chorioallantoic membrane (CAM), suggesting that similar compounds may possess comparable mechanisms of action .

Enzyme Inhibition Studies

The biological activity of this compound may also be linked to its ability to inhibit matrix metalloproteinases (MMPs), which are critical in tumor growth and metastasis. Computational docking studies have indicated promising binding affinities for MMPs, which are often targeted in cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamideChlorine substitutionModerate anticancer activity
3-((5-fluoropyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamideFluorine substitutionReduced potency compared to brominated analog
3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamideDimethoxy substitutionEnhanced solubility and stability

The presence of bromine in the pyrimidine ring appears to enhance the compound's reactivity and biological efficacy compared to its chloro or fluoro counterparts.

常见问题

Basic Questions

Q. What synthetic routes are commonly employed for synthesizing 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the piperidine-1-carboxamide core via coupling of 3,4-dichlorophenyl isocyanate with a piperidine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 2 : Introduction of the 5-bromopyrimidin-2-yloxy group via nucleophilic aromatic substitution (SNAr) using a pre-functionalized pyrimidine derivative. Optimize reaction time and temperature (e.g., 80°C in DMF) to enhance regioselectivity .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra for diagnostic signals:
  • Piperidine protons (δ 1.5–3.5 ppm, multiplet) and carboxamide carbonyl (δ ~165 ppm) .
  • Aromatic protons from dichlorophenyl (δ 7.2–7.8 ppm) and bromopyrimidine (δ 8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays or organic solvents (e.g., chloroform) for synthesis. Similar piperidine carboxamides show solubility >10 mg/mL in DMSO .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; piperidine derivatives typically degrade <5% under these conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for the bromopyrimidine coupling step?

  • Methodological Answer :

  • Reagent Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if SNAr is inefficient. Screen ligands (e.g., XPhos) and bases (K3_3PO4_4) to enhance reactivity .
  • Solvent Effects : Compare DMF vs. THF; DMF often improves reaction rates for electron-deficient pyrimidines .
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to identify side products (e.g., dehalogenation) and adjust stoichiometry .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :

  • Analog Synthesis : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (CN, CF3_3) to assess electronic effects on target binding .
  • Molecular Docking : Use X-ray crystallography or cryo-EM structures of target proteins (e.g., kinases) to model interactions. Focus on hydrogen bonding with the carboxamide and π-π stacking with dichlorophenyl .
  • Enzymatic Assays : Measure IC50_{50} against purified enzymes (e.g., tyrosine kinases) using fluorescence polarization or radiometric assays .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed for this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester moieties) to the piperidine ring to enhance oral bioavailability .
  • Linker Modifications : Replace the carboxamide with a sulfonamide or urea to reduce metabolic degradation. Validate stability in liver microsome assays .
  • In Vivo Studies : Administer via IV (1–5 mg/kg in rodents) and measure plasma half-life using LC-MS/MS. Compare AUC values for lead analogs .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。